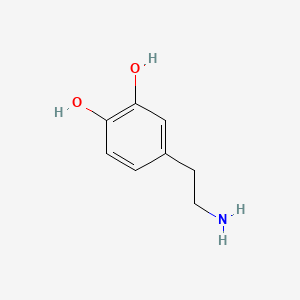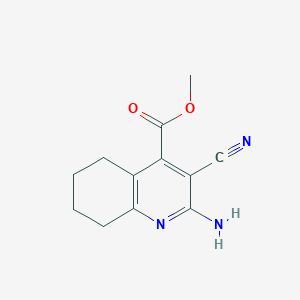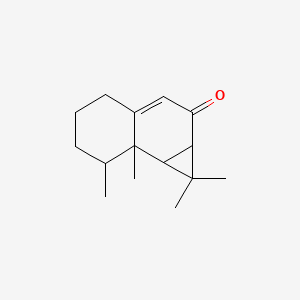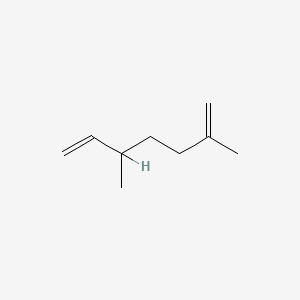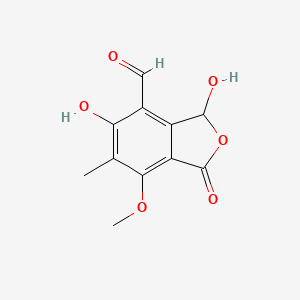
Cyclopaldic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopaldic acid is a natural product found in Lepteutypa cupressi, Seiridium cupressi, and other organisms with data available.
Wissenschaftliche Forschungsanwendungen
Cyclopaldic Acid and Plant Pathogens
this compound is a significant phytotoxic metabolite produced by fungi like Seiridium cupressi, causing diseases such as canker in Cupressaceae plants. This compound has shown broad-spectrum toxicity, affecting a wide range of plant species, including non-hosts, indicating its non-specific phytotoxic nature. It induces symptoms like leaf chlorosis, ion leakage, and inhibits root proton extrusion, indicating its disruptive impact on plant health. Moreover, it's been observed to alter the transcription of genes related to immune response and programmed cell death in plants, highlighting its profound biological effects (Samperna et al., 2022).
This compound in Disease Mechanisms
Apart from its phytotoxic properties, this compound's role in disease mechanisms is notable. Produced by Seiridium cupressi, it's implicated in the canker disease of cypress. Its presence in the fungus and its ability to induce symptoms similar to the disease suggest its potential involvement in the pathogenesis, although its exact role remains to be established. This compound's broad-spectrum activity, including antifungal properties, further underscores its biological significance (Graniti et al., 2007).
Fungal Metabolites and Disease Control
Fungal Metabolites as Biopesticides
The application of this compound and similar fungal metabolites as biopesticides holds promise, especially in the context of sustainable agriculture. These natural products exhibit potential in controlling crop pathogens and pests, offering an eco-friendly alternative to synthetic chemicals. Their effectiveness against rust fungi and their larvicidal and biting deterrent activities against mosquitoes like Aedes aegypti highlight their multifaceted potential in pest management (Barilli et al., 2017).
Toxicity Considerations
While the potential of this compound and related compounds as biopesticides is notable, assessing their toxicity is crucial to ensure safety. Studies using models like zebrafish embryos have highlighted the need for careful consideration of the environmental impact and safety profile of these compounds before their deployment in agricultural settings (Sangermano et al., 2021).
Eigenschaften
| 477-99-6 | |
Molekularformel |
C11H10O6 |
Molekulargewicht |
238.19 g/mol |
IUPAC-Name |
3,5-dihydroxy-7-methoxy-6-methyl-1-oxo-3H-2-benzofuran-4-carbaldehyde |
InChI |
InChI=1S/C11H10O6/c1-4-8(13)5(3-12)6-7(9(4)16-2)11(15)17-10(6)14/h3,10,13-14H,1-2H3 |
InChI-Schlüssel |
BHVGIMSTMICYNZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C2C(OC(=O)C2=C1OC)O)C=O)O |
Kanonische SMILES |
CC1=C(C(=C2C(OC(=O)C2=C1OC)O)C=O)O |
Synonyme |
cyclopaldic acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


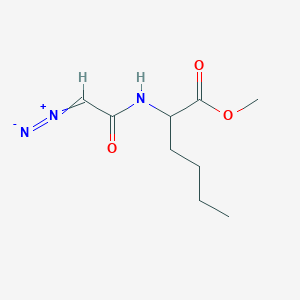
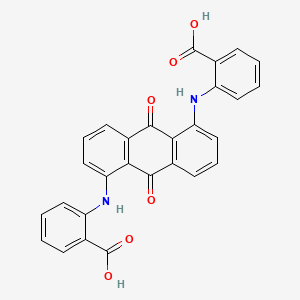


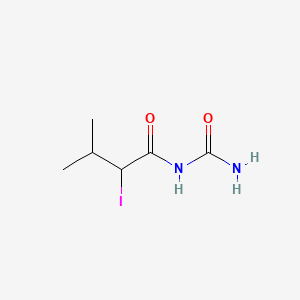

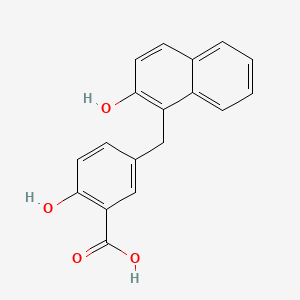
![(2S)-N-[(2R)-1-[(2S)-2-[[(2S)-1-[[2-(2-aminobutanoylamino)-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-sulfanylidenepropan-2-yl]-2-[[(2S)-2-[[(2R,3R)-3-methyl-2-[[2-(1-sulfanylcyclohexyl)acetyl]amino]pentanoyl]amino]-3-phenylpropanoyl]amino]butanediamide](/img/structure/B1211574.png)

